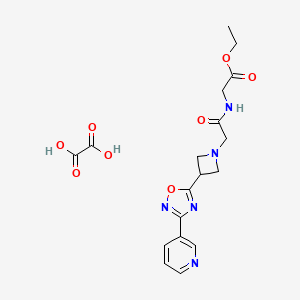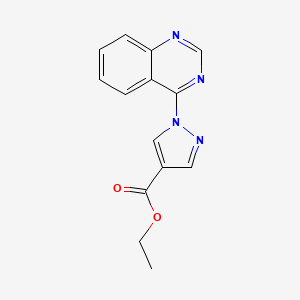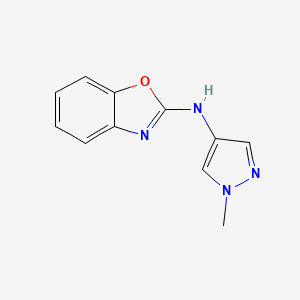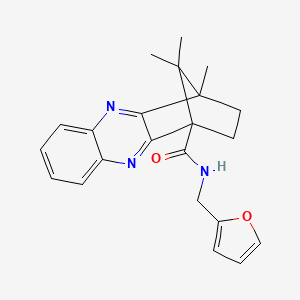
Ethyl 2-(2-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)acetate oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups and structural features, including a pyridine ring, an oxadiazole ring, and an azetidine ring. These features suggest that it might have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely quite complex. It would contain several rings (pyridine, oxadiazole, azetidine), along with other functional groups. The exact structure would need to be confirmed through techniques like NMR spectroscopy or X-ray crystallography .Aplicaciones Científicas De Investigación
Synthesis Techniques and Applications
Synthesis of Aryl-1,3,4-Oxadiazolyl Acetic Acids : Research led by Janda (2001) describes the synthesis of ethyl aryloxadiazolylacetates via acylation and thermal degradation methods. This process is noted for its efficiency and potential in creating compounds with anti-inflammatory and analgesic activities, as well as in the synthesis of new beta-lactam antibiotics with antimicrobial activity (Janda, 2001).
Antimicrobial Screening of Quinoline-Oxadiazole Derivatives : A study by Desai and Dodiya (2014) discusses the synthesis of quinoline nucleus containing 1,3,4-oxadiazole and 2-azetidinone derivatives. These compounds demonstrated significant antibacterial activity against various strains, highlighting their potential in antimicrobial applications (Desai & Dodiya, 2014).
Development of Novel Acetamides for Biological Assessment : A 2019 study by Karpina et al. focused on synthesizing acetamides with 1,2,4-oxadiazole cycles for biological assessment. This research represents a step forward in developing functionalized triazolo[4,3-a]pyridine derivatives for potential pharmacological applications (Karpina et al., 2019).
Anticancer Activity of Pyrazolo[3,4-b]pyridine Derivatives : Nagender et al. (2016) synthesized pyrazolo[3,4-b]pyridine-based compounds, demonstrating significant anticancer activity against human cancer cell lines. This highlights the potential of such compounds in developing new anticancer agents (Nagender et al., 2016).
Learning and Memory Facilitation : A study by Li Ming-zhu (2012) investigated the effects of ethyl 2-[1-(pyridin-2-yl)ethoxy]acetamides on learning and memory in mice, revealing that certain compounds can significantly enhance these cognitive functions (Li Ming-zhu, 2012).
Antibacterial Study of N-Substituted Derivatives : Khalid et al. (2016) conducted a study on N-substituted derivatives of 1,3,4-oxadiazoles, showing moderate to significant antibacterial activity, which suggests their potential in developing new antibacterial agents (Khalid et al., 2016).
Direcciones Futuras
The future research directions for this compound could be quite broad, depending on its intended use. If it’s a novel compound, initial studies might focus on characterizing its physical and chemical properties, its synthesis, and its reactivity. If it’s intended for use in biological research or as a drug, studies could focus on its mechanism of action, its efficacy, and its safety .
Propiedades
IUPAC Name |
ethyl 2-[[2-[3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetyl]amino]acetate;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O4.C2H2O4/c1-2-24-14(23)7-18-13(22)10-21-8-12(9-21)16-19-15(20-25-16)11-4-3-5-17-6-11;3-1(4)2(5)6/h3-6,12H,2,7-10H2,1H3,(H,18,22);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJKFOZQSZQMEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CN1CC(C1)C2=NC(=NO2)C3=CN=CC=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-(4-fluorophenyl)-N-(4-sulfamoylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B2629649.png)
![2-[4-(5,6-dihydro-1,4-dioxine-2-carbonyl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole](/img/structure/B2629652.png)


![3-(4-(Difluoromethoxy)phenyl)-3-hydroxy-1-(m-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2629655.png)
![2-[1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2629657.png)

![3-[(4-Chloro-6-fluoroquinolin-3-yl)sulfonyl]benzonitrile](/img/structure/B2629661.png)
![N-[6-[Acetyl(methyl)amino]pyridin-3-yl]-3-ethenylsulfonylpropanamide](/img/structure/B2629663.png)
![2-[(Dimethylamino)methylene]-1,1,1-trimethylhydrazinium iodide](/img/structure/B2629664.png)
![N-(3,4-difluorophenyl)-2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2629667.png)

![N-methyl-N-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2629670.png)

